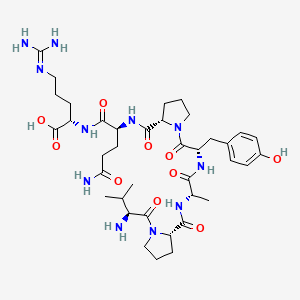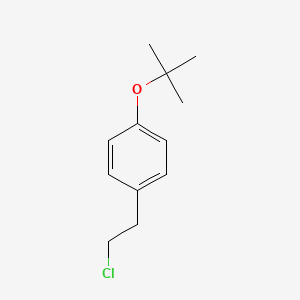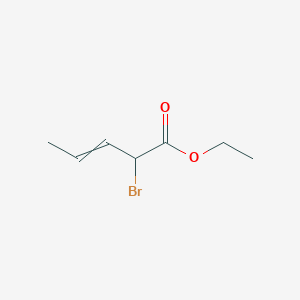![molecular formula C11H22OSi B12558192 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- CAS No. 189117-55-3](/img/structure/B12558192.png)
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- is an organic compound with a unique structure that includes a hexenone backbone and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- typically involves the reaction of a hexenone derivative with a trimethylsilyl reagent. One common method is the reaction of 5-hexen-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hexenone backbone can interact with enzymes and other proteins, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-hexen-2-one: Shares a similar hexenone structure but lacks the trimethylsilyl group.
3-Hexen-2-one, 5-methyl-: Another hexenone derivative with slight structural differences.
5-Hexen-2-one, 5-methyl-3-methylene-: Contains a methylene group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]- makes it unique compared to its analogs. This group can significantly alter the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
189117-55-3 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
2-methyl-5-(trimethylsilylmethyl)hex-5-en-3-one |
InChI |
InChI=1S/C11H22OSi/c1-9(2)11(12)7-10(3)8-13(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
InChI-Schlüssel |
ZVLFAUWOXVLAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)CC(=C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)

![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
